

pinic acid formation from alpha-pinene ozonolysis

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Compound Name: *Pinic acid*

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An In-depth Technical Guide to the Formation of **Pinic Acid** from Alpha-Pinene Ozonolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The atmospheric ozonolysis of α -pinene, a major biogenic volatile organic compound (BVOC), is a critical process in the formation of secondary organic aerosol (SOA), significantly impacting air quality and climate. A key product of this reaction is **pinic acid**, a dicarboxylic acid that contributes substantially to the organic fraction of atmospheric aerosols. Understanding the intricate mechanisms of its formation is essential for accurately modeling atmospheric chemistry and evaluating the environmental and health impacts of biogenic emissions. This technical guide provides a comprehensive overview of the formation of **pinic acid** from the gas-phase ozonolysis of α -pinene, detailing the reaction pathways, experimental methodologies for its study, and quantitative data on product yields.

Reaction Mechanism of Pinic Acid Formation

The gas-phase reaction between ozone (O_3) and α -pinene initiates with the cycloaddition of ozone to the endocyclic double bond, forming a highly unstable primary ozonide (POZ). The POZ rapidly decomposes through the cleavage of the O-O and C-C bonds, yielding two distinct, vibrationally excited carbonyl oxides, commonly known as Criegee intermediates (CIs).

The decomposition of the α -pinene primary ozonide leads to two pathways, producing two sets of Criegee intermediates and carbonyl compounds:

- Pathway A: Forms a $C_{10}H_{16}O_3$ Criegee intermediate (CI1) and formaldehyde.
- Pathway B: Forms a $C_9H_{14}O_3$ Criegee intermediate (CI2) and formaldehyde oxide (CH_2OO).

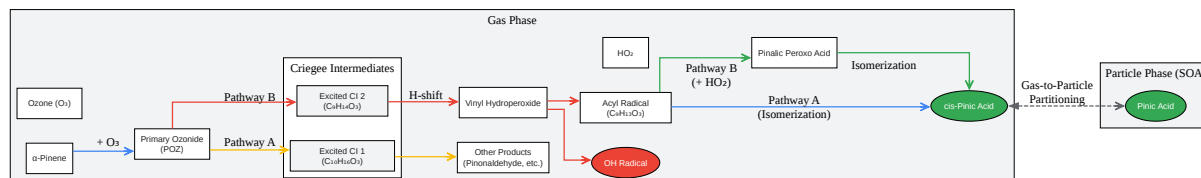
A fraction of these excited Criegee intermediates can be collisionally stabilized, forming stabilized Criegee intermediates (sCIs), which play a crucial role in atmospheric chemistry.^{[1][2]}^[3] The formation of **pinic acid** is primarily understood to proceed from the C_9 Criegee intermediate (CI2) via a hydroperoxide channel.^[4]

The proposed mechanism involves the following key steps:

- Initial Ozonolysis: α -pinene reacts with ozone to form the primary ozonide.
- POZ Decomposition: The primary ozonide decomposes to form excited Criegee intermediates.
- CI Isomerization: The excited C_9 Criegee intermediate undergoes intramolecular hydrogen abstraction (H-shift) to form a vinyl hydroperoxide.
- OH Radical Formation: The vinyl hydroperoxide decomposes to yield an OH radical and an acyl-type radical.^[4]
- Acyl Radical Reactions: This acyl radical can then react further via two proposed pathways to form cis-**pinic acid**.^[4]
 - Pathway A (Isomerization): The acyl radical can lead to a complex C_9 -acyloxy radical which isomerizes via a 1,7 H-atom shift.^[4]
 - Pathway B (Reaction with HO_2): The acyl radical reacts with the hydroperoxyl radical (HO_2) to yield a peroxy acid, which subsequently isomerizes to cis-**pinic acid**.^[4]

It has also been demonstrated that **pinic acid** can be formed via the stabilized Criegee intermediate (CI2).^[5] Furthermore, some studies suggest that **pinic acid** formation can

continue even after all the initial α -pinene has been consumed, pointing to production pathways within the particle phase.[6][7]



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Caption: Simplified reaction mechanism for the formation of **pinic acid** from α -pinene ozonolysis.

Quantitative Data on Product Yields

The molar yield of **pinic acid** and other oxidation products is highly dependent on experimental conditions such as temperature, relative humidity (RH), and the presence of radical scavengers. Below are tables summarizing yields from various chamber studies.

Table 1: Molar Yields of Key Products from α -Pinene Ozonolysis

Product	Chemical Formula	Molar Yield (%)	Conditions	Reference
Pinonaldehyde	C ₁₀ H ₁₆ O ₂	46 - 76%	[O ₃] ≤ 100 ppb	[8]
Pinic Acid	C ₉ H ₁₄ O ₄	0.1 - 1.8%	Day- and nighttime conditions, varying RH	[9]
Pinonic Acid	C ₁₀ H ₁₆ O ₃	1 - 4%	Day- and nighttime conditions, varying RH	[9]
Norpinonic Acid	C ₉ H ₁₄ O ₃	0.05 - 1.1%	Day- and nighttime conditions, varying RH	[9]
Terpenylic Acid	C ₈ H ₁₂ O ₄	0.1 - 1.1%	Day- and nighttime conditions, varying RH	[9]

Note: Yields can vary significantly between studies due to differences in experimental setups and analytical techniques.

Table 2: Effect of Temperature on Product Mass Fractions

A study investigating the effect of temperature on SOA formation found that decreasing the chamber temperature from 25 °C to 12 °C resulted in increased mass fractions of several key products after 3 hours of reaction.[10]

Product	Increase in Mass Fraction (%)
Pinalic Acid	119%
Hydroxy-pinonic Acid	111%
Oxopinonic Acid	59%
Terpenylic Acid	33%
Pinic Acid	10%

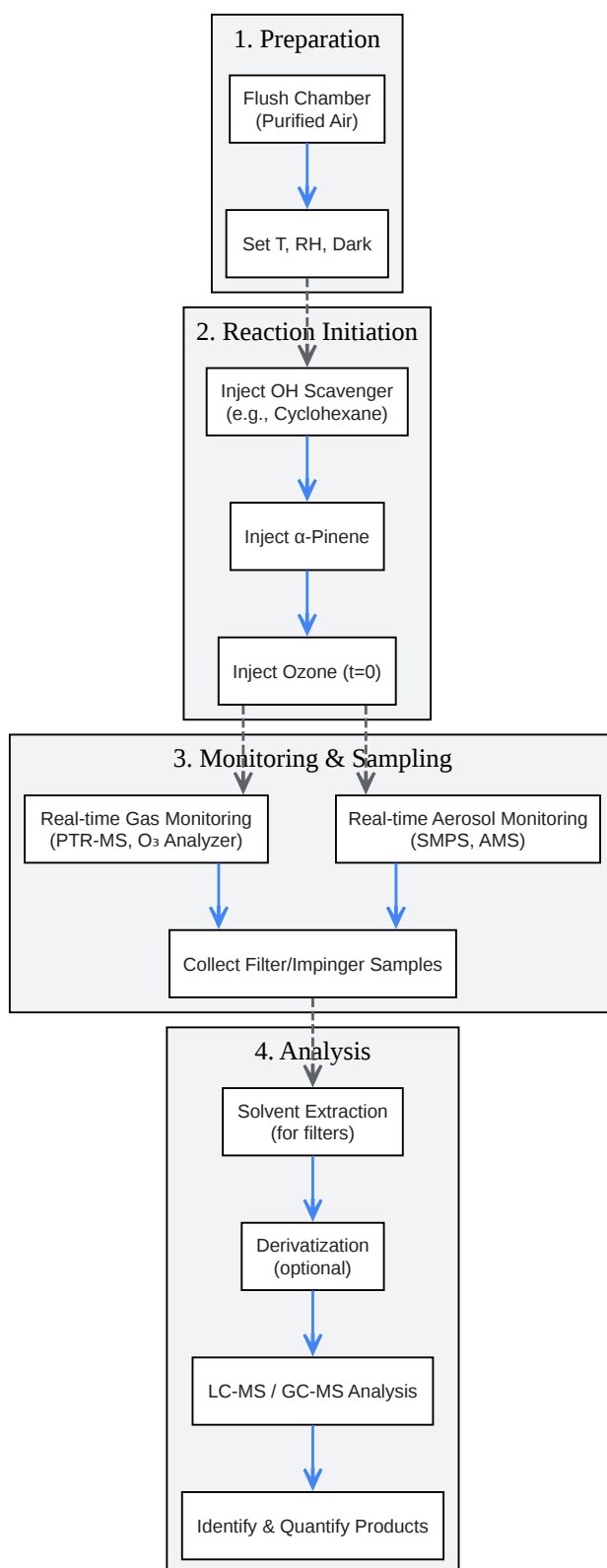
Experimental Protocols

The study of α -pinene ozonolysis is typically conducted in atmospheric simulation chambers (smog chambers) or flow tube reactors under controlled conditions. This allows for the investigation of reaction kinetics and product formation in a simulated atmospheric environment.

General Protocol for a Chamber Experiment

- Chamber Preparation:
 - The chamber, typically a large (~5 m³) Teflon bag, is flushed with purified air for several hours to remove any residual contaminants.[\[11\]](#)
 - Chamber conditions such as temperature, relative humidity (RH), and background particle concentration are stabilized and monitored. Experiments are often conducted under dark conditions to prevent photochemical reactions.[\[11\]](#)
- Reactant Injection:
 - A known quantity of α -pinene is injected into the chamber, often by flowing a carrier gas (e.g., N₂) through a temperature-controlled bulb containing liquid α -pinene.[\[12\]](#) The initial mixing ratio is typically in the parts-per-billion (ppb) range (e.g., 10-150 ppb).[\[13\]](#)
 - An OH radical scavenger (e.g., cyclohexane or 2-butanol) is often added in excess to isolate the ozonolysis pathway from subsequent OH-initiated oxidation.[\[8\]](#)

- Ozone is produced by an external generator and introduced into the chamber to achieve a desired concentration, typically in excess of the α -pinene concentration (e.g., 200-400 ppb).[\[11\]](#)[\[13\]](#) The injection of ozone marks the start of the experiment ($t=0$).
- Reaction Monitoring and Sampling:
 - Gas-phase concentrations of α -pinene and ozone are monitored in real-time using instruments like a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) and a UV photometric ozone analyzer, respectively.[\[8\]](#)
 - The formation and evolution of the aerosol phase are monitored using a Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution, and an Aerosol Mass Spectrometer (AMS) for chemical composition.[\[13\]](#)
 - For detailed molecular analysis, gas and particle phase samples are collected at timed intervals. Particles can be collected on filters, which are then extracted with a solvent (e.g., methanol) for offline analysis.[\[12\]](#) Gas-phase products can be collected using impingers containing a derivatizing agent.[\[8\]](#)
- Product Analysis:
 - The collected samples are analyzed to identify and quantify the reaction products.
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for separating and identifying volatile and semi-volatile compounds. Often, derivatization is required to make polar compounds like carboxylic acids amenable to GC analysis.[\[5\]](#)[\[14\]](#)
 - Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the analysis of less volatile and highly polar compounds, providing detailed molecular identification without the need for derivatization.[\[11\]](#)



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Caption: A typical experimental workflow for studying α -pinene ozonolysis in a smog chamber.

Conclusion

The formation of **pinic acid** from the ozonolysis of α -pinene is a complex, multi-step process initiated by the formation of Criegee intermediates. While the general pathways are understood, the precise branching ratios and the influence of various atmospheric conditions continue to be active areas of research. The combination of controlled chamber experiments and advanced analytical techniques provides the necessary tools to elucidate these mechanisms. This knowledge is fundamental for developing more accurate atmospheric models to predict the formation of secondary organic aerosols and their subsequent effects on climate and human health.

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